molecular formula C7H6O5-2 B1234619 2-Oxohept-3-enedioate

2-Oxohept-3-enedioate

Cat. No. B1234619
M. Wt: 170.12 g/mol
InChI Key: HYVSZVZMTYIHKF-HNQUOIGGSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxohept-3-enedioate is a heptenedioate. It is a conjugate base of a 2-oxohept-3-enedioic acid.

Scientific Research Applications

  • Catalysis and Synthesis : 2-Oxohept-3-enedioate derivatives are used in catalytic processes. For example, a study described the carbonylative dimerization of butyl acrylate using [RhCp*Cl2]2 as the catalyst, leading to the synthesis of dibutyl (E)-4-oxohept-2-enedioate and dibutyl 4-oxoheptanedioate (Wang & Wu, 2020).

  • Organic Chemistry and Derivatives Synthesis : this compound is also pivotal in the synthesis of organic derivatives, such as 2-Oxo-2H-pyran-5-carboxylate derivatives, synthesized from 3-substituted diethyl pent-2-enedioates (Kvitu, 1990).

  • Material Science and Nanotechnology : It contributes to the development of materials science and nanotechnology. For instance, the study of oxo-bridged iron(III) dimers, which include compounds with 2-oxo groups, provides insights into the electronic structure of such materials, relevant to magnetic and electronic applications (Schugar et al., 1972).

  • Drug Discovery and Chemical Synthesis Platforms : 2-Oxo-1,2-ethylenedioxy (2-OED) functionalities, closely related to this compound, have been prepared on various platforms for the discovery of drug-like small molecules (Oikawa et al., 2005).

  • Electrocatalysis and Energy Conversion : In the field of energy conversion and electrocatalysis, derivatives or related compounds of this compound play a role. For example, research on cobalt-iron (oxy)hydroxide oxygen evolution electrocatalysts, which involve oxo-groups, informs the understanding of structure and composition's role in activity, stability, and mechanism (Burke et al., 2015).

properties

Molecular Formula

C7H6O5-2

Molecular Weight

170.12 g/mol

IUPAC Name

(E)-2-oxohept-3-enedioate

InChI

InChI=1S/C7H8O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1,3H,2,4H2,(H,9,10)(H,11,12)/p-2/b3-1+

InChI Key

HYVSZVZMTYIHKF-HNQUOIGGSA-L

Isomeric SMILES

C(CC(=O)[O-])/C=C/C(=O)C(=O)[O-]

SMILES

C(CC(=O)[O-])C=CC(=O)C(=O)[O-]

Canonical SMILES

C(CC(=O)[O-])C=CC(=O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxohept-3-enedioate
Reactant of Route 2
2-Oxohept-3-enedioate
Reactant of Route 3
Reactant of Route 3
2-Oxohept-3-enedioate
Reactant of Route 4
2-Oxohept-3-enedioate
Reactant of Route 5
Reactant of Route 5
2-Oxohept-3-enedioate
Reactant of Route 6
2-Oxohept-3-enedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.